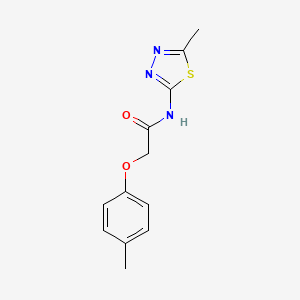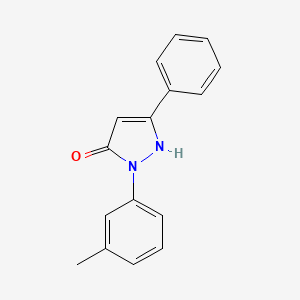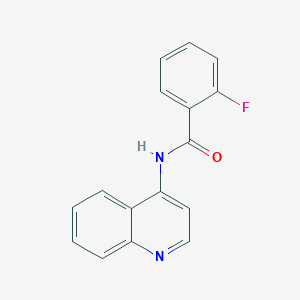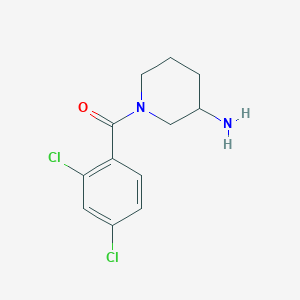![molecular formula C24H28FNO2 B12495379 3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol](/img/structure/B12495379.png)
3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol is a complex organic compound that features a unique structure combining adamantane and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenylmethanol with 3-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions to form 3-[(4-fluorophenyl)methoxy]phenylmethanol . This intermediate is then reacted with adamantan-1-amine under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound could be used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the adamantane moiety could enhance membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Fluorophenyl)methoxy]phenylmethanol
- Adamantan-1-amine
- 4-Fluorophenylmethanol
Uniqueness
3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol is unique due to its combination of the adamantane and fluorophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H28FNO2 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
3-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]adamantan-1-ol |
InChI |
InChI=1S/C24H28FNO2/c25-21-6-4-17(5-7-21)15-28-22-3-1-2-18(9-22)14-26-23-10-19-8-20(11-23)13-24(27,12-19)16-23/h1-7,9,19-20,26-27H,8,10-16H2 |
InChI-Schlüssel |
CWLSLHRDJGRLJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC(=CC=C4)OCC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B12495305.png)
![4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B12495307.png)

![5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine](/img/structure/B12495315.png)
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495316.png)
![5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B12495324.png)


![5-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495342.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12495350.png)


